Methyl 5-aminobenzofuran-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-amino-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLMSIUDBMURHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445677 | |
| Record name | Methyl 5-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-29-3 | |
| Record name | Methyl 5-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Framework for Methyl 5 Aminobenzofuran 2 Carboxylate Research
Significance of Benzofuran-2-carboxylate Scaffolds in Organic Synthesis
The benzofuran (B130515) scaffold, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, holds a privileged position in organic and medicinal chemistry. niscair.res.innih.govmdpi.com These structures are integral to a vast number of natural products, many of which exhibit significant physiological and pharmacological properties. niscair.res.inrsc.org The inherent biological activity associated with the benzofuran nucleus has made it a central pharmacophore and a popular framework in drug design and discovery. niscair.res.innih.gov
Benzofuran derivatives have been developed into a number of commercially available drugs, including the antiarrhythmic medications Amiodarone and Dronedarone, the antidepressant Vilazodone, and Methoxsalen, which is used to treat skin conditions like psoriasis and eczema. nih.gov The benzofuran-2-carboxylate moiety, in particular, serves as a crucial building block. The ester group at the C-2 position is recognized as a key site for influencing the cytotoxic activity of these compounds. rsc.org This functional group provides a reactive handle for chemists to introduce further molecular complexity, making it a versatile intermediate for synthesizing a wide array of more elaborate molecules and potential therapeutic agents. chemimpex.com Its utility is demonstrated in the synthesis of compounds targeting neurological disorders and in the creation of novel anti-inflammatory and analgesic drugs. chemimpex.com
Evolution of Research Trajectories for Aminobenzofuran Systems
The introduction of an amino group onto the benzofuran scaffold, creating aminobenzofuran systems, has significantly guided research efforts. This functionalization is particularly important as the presence and position of substituents like amino, hydroxyl, and halogen groups on the benzene ring are closely linked to the biological activity of the resulting compounds. rsc.org Ethyl 5-aminobenzofuran-2-carboxylate, a closely related compound, is utilized as a synthetic intermediate in the preparation of indolebutylpiperazines, which are being investigated as dual 5-HT1A receptor agonists and serotonin (B10506) reuptake inhibitors. chemicalbook.com
The amino group on the benzofuran ring offers a site for further chemical modification, making compounds like Methyl 5-aminobenzofuran-2-carboxylate attractive starting points for developing new therapeutic agents. chemimpex.com Research has focused on using these aminobenzofuran building blocks to synthesize complex heterocyclic compounds, which are pivotal in medicinal chemistry. chemimpex.com For instance, the ethyl ester analog has been used in the development of potential radiolabelled agents for melanoma imaging and targeted radiotherapy. chemicalbook.com The versatility of the aminobenzofuran scaffold continues to drive research into new applications, from materials science to the development of agents for breast cancer and malignant T-cells. mdpi.comresearchgate.net
Foundational Methodological Approaches in Benzofuran Chemistry
The synthesis of the benzofuran core is a well-established area of organic chemistry, with numerous methods developed to construct this heterocyclic system. Synthetic strategies are often categorized into two main groups: the formation of the furan ring onto a benzene precursor, or the creation of a benzene ring on an existing furan. divyarasayan.org
Common and foundational methods for constructing the benzofuran scaffold from benzene derivatives include:
Acid-catalyzed cyclizations : A traditional and widely used method. nih.gov
Intramolecular cyclization of o-alkenylphenols : Often achieved through oxidative processes. nih.gov
Perkin reaction : The first synthesis of benzofuran itself was achieved by Perkin starting from coumarin (B35378). jocpr.com
Sonogashira reactions followed by cyclization : Carbonylative cyclizations using palladium and copper catalysts are effective for producing substituted benzofurans. nih.govdivyarasayan.org
Heck-type cyclizations : Palladium-catalyzed intramolecular reactions are also employed. nih.gov
Annulation of phenols with α-methoxy-β-ketoesters : This method can selectively produce benzofurans in the presence of water. researchgate.net
Cyclodehydration of α-phenoxy ketones : This approach uses reagents like Eaton's reagent to form the furan ring. researchgate.net
A specific patented method for preparing 5-aminobenzofuran-2-carboxylate esters involves a multi-step sequence. The process begins with the reaction of salicylaldehyde (B1680747) and an aniline (B41778) diazonium salt to form an intermediate. This intermediate then undergoes an etherification reaction with an alkyl haloacetate, followed by ring closure and a final reduction reaction to yield the target product. google.com Another documented synthesis involves reacting salicylaldehydes with ethyl bromoacetate (B1195939) to form the ethyl benzofuran-2-carboxylate, which can then be further processed. niscair.res.in
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 1646-29-3 sigmaaldrich.comchemicalbook.comsigmaaldrich.com | 383677-67-6 nih.gov |
| Molecular Formula | C₁₀H₉NO₃ sigmaaldrich.com | C₁₀H₁₀ClNO₃ nih.gov |
| Molecular Weight | 191.19 g/mol sigmaaldrich.com | 227.64 g/mol nih.gov |
| Physical Form | Solid sigmaaldrich.com | Data not available |
| IUPAC Name | methyl 5-amino-1-benzofuran-2-carboxylate sigmaaldrich.com | methyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride nih.gov |
| InChI Key | OLLMSIUDBMURHQ-UHFFFAOYSA-N sigmaaldrich.com | COGPHTXDHIIUFX-UHFFFAOYSA-N nih.gov |
Table 2: Selected Synthetic Methodologies for Benzofuran Scaffolds
| Synthetic Approach | Description | Key Reagents/Catalysts | Reference |
| Acid-Catalyzed Cyclization | A general and common method for forming the furan ring. | Strong acids | nih.gov |
| Sonogashira Coupling/Cyclization | Carbonylative cyclization of a phenol (B47542) and an alkyne. | Pd and Cu catalysts | nih.govdivyarasayan.org |
| Heck-Type Cyclization | Intramolecular cyclization of a vinyl-substituted phenol derivative. | Pd catalysts | nih.gov |
| Annulation of Phenols | Reaction of phenols with α-methoxy-β-ketoesters. | HClO₄, water | researchgate.net |
| Cyclodehydration | Cyclization of α-phenoxy ketones. | Eaton's reagent (P₂O₅–MeSO₃H) | researchgate.net |
| Oxidative Cyclization | Cyclization of o-alkenylphenols. | PdCl₂(C₂H₄)₂, BQ | nih.gov |
| Multi-step Synthesis | From salicylaldehyde via etherification, cyclization, and reduction. | Aniline diazonium salt, alkyl haloacetate | google.com |
Elucidation of Reaction Mechanisms in Benzofuran Chemistry
Mechanistic Pathways for Benzofuran (B130515) Ring Formation
The construction of the benzofuran scaffold can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. acs.org These routes often involve the formation of a key carbon-oxygen bond to close the furan (B31954) ring onto the benzene (B151609) core.
Cyclization Mechanisms
The formation of the benzofuran ring in derivatives like Methyl 5-aminobenzofuran-2-carboxylate can proceed through several cyclization mechanisms. These include:
5-endo-dig Cyclization: This is a common pathway in the synthesis of 2-substituted benzofurans from ortho-alkynylphenols. nih.gov The reaction is often catalyzed by transition metals and proceeds with high regioselectivity. nih.gov
Oxidative Addition: In some syntheses, a transition metal catalyst, such as palladium, undergoes oxidative addition into a carbon-halogen or carbon-hydrogen bond, initiating the cyclization cascade. nih.govacs.org
Intramolecular Cyclization: Many benzofuran syntheses rely on the intramolecular cyclization of suitably substituted phenol (B47542) derivatives. acs.orgresearchgate.net This can be promoted by acids, bases, or transition metal catalysts. nih.govwuxiapptec.com For instance, the synthesis of ethyl 5-aminobenzofuran-2-carboxylate involves the reduction of a nitro group to an amino group on the benzofuran ring, which is formed via cyclization. rsc.org
Radical-Mediated Pathways: Radical reactions offer a powerful method for constructing complex molecules, including benzofurans. rsc.org These pathways can be initiated by radical initiators or through single-electron transfer (SET) processes. nih.govacs.org For example, a radical cyclization cascade has been used to create complex polycyclic benzofuran compounds. rsc.org
A notable example involves the reaction of 2-iodophenyl allenyl ethers with heteroatom anions, which act as super-electron-donors to initiate a radical cascade, leading to 3-substituted benzofurans. nih.gov
Role of Key Intermediates
The formation of the benzofuran ring proceeds through a series of reactive intermediates that dictate the course of the reaction. Understanding these intermediates is key to controlling the synthesis. Some of the pivotal intermediates include:
Iminium Ions: In certain synthetic routes, the formation of an iminium ion is a key step. acs.org For example, in a one-pot synthesis of amino-substituted benzofurans, an iminium ion is generated, which is then attacked by a copper acetylide. nih.govacs.org
Copper Acetylides: These intermediates are frequently employed in copper-catalyzed reactions for benzofuran synthesis. acs.org They can be generated in situ and react with other intermediates to form the benzofuran ring. nih.govacs.org
Metal Complexes: Transition metal complexes, particularly those of palladium, nickel, and copper, play a central role as catalysts. acs.org The reaction often proceeds through the formation of various organometallic intermediates. acs.orgacs.org For instance, a nickel-catalyzed ring-opening of benzofuran involves Ni-H insertion and β-O elimination, proceeding through Ni(I)-H or Ni(I)-[Si] intermediates. acs.org
Iodonium (B1229267) Salts: In some oxidative cyclization reactions, iodonium salts are formed as key intermediates. acs.org These can be generated using iodine and an oxidizing agent. nih.govacs.org
Carbanions: Base-mediated reactions can involve the formation of carbanions, which then participate in the cyclization step. nih.gov
Imine Anions: Similar to carbanions, imine anions can be formed and utilized in the synthesis of specific benzofuran derivatives.
o-Hydroxyphenyl Radicals and Vinyl Radicals: In radical-mediated pathways, the formation of o-hydroxyphenyl radicals and vinyl radicals can be crucial steps leading to the final benzofuran product.
σ-Complexes: In electrophilic aromatic substitution reactions, the formation of a σ-complex (also known as an arenium ion) is a key intermediate.
Catalyst Roles and Activation Modes
Catalysts are often essential for the efficient and selective synthesis of benzofurans. They can activate the substrates in several ways:
π-Lewis Acid Activation: Transition metal catalysts, such as indium(III) halides, can act as π-Lewis acids, activating an alkyne group towards nucleophilic attack by a phenol. nih.gov
Cooperative Catalysis: In some cases, a combination of catalysts is used to achieve the desired transformation. For example, palladium-copper based catalysts are used in Sonogashira coupling reactions followed by intramolecular cyclization. nih.govacs.org
Energy Transfer Activation: Photocatalysis, using visible light, can be employed to initiate reactions through energy transfer, leading to the formation of radical intermediates.
Mechanistic Aspects of Substituent Effects on Reaction Pathways
The nature and position of substituents on the starting materials can significantly influence the reaction pathway and the final product distribution.
In the synthesis of benzofuran derivatives, electron-donating groups on the phenol ring generally facilitate the reaction, often leading to higher yields. nih.govacs.org Conversely, electron-withdrawing groups can decrease the reaction rate and yield. nih.govacs.org For example, in a palladium-catalyzed synthesis, electron-donating groups on salicylaldehydes resulted in high yields of the target molecules. acs.org
Recent research has shown that substituent migration can occur during benzofuran synthesis. A charge-accelerated wuxiapptec.comwuxiapptec.com-sigmatropic rearrangement has been utilized to synthesize highly substituted benzofurans, where the formation of a positively charged intermediate facilitates the migration of a substituent on the phenol ring. medium.comrsc.org
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involved in benzofuran synthesis.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products. mdpi.com These calculations provide insights into the electronic structure and reactivity of the molecules involved. For instance, DFT has been used to investigate the mechanism of nickel-catalyzed ring-opening of benzofurans, supporting a pathway involving Ni-H insertion and β-O elimination rather than direct oxidative addition. acs.org
Energy Profile Calculations: By calculating the energies of the various species along the reaction coordinate, it is possible to construct a detailed energy profile of the reaction. wuxiapptec.com This helps in identifying the rate-determining step and understanding the factors that control the reaction's feasibility and selectivity. For example, calculations have shown that a ring-opening mechanism for benzofuran formation from furan is energetically more favorable than a Diels-Alder mechanism in the presence of a zeolite catalyst. researchgate.net
Computational studies have also been employed to understand regioselectivity. In an acid-catalyzed cyclization, DFT calculations of the activation energies for two competing pathways correctly predicted the major regioisomer, which was contrary to what was initially suggested by simpler HOMO analysis. wuxiapptec.com
Reactivity Studies and Chemical Transformations of Methyl 5 Aminobenzofuran 2 Carboxylate Analogs
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In benzofuran systems, the reaction's outcome is dictated by the inherent reactivity of the fused ring system and the influence of existing substituents.
The benzofuran ring is generally activated towards electrophilic attack, with the furan (B31954) moiety being more reactive than the benzene (B151609) ring. Theoretical calculations and experimental results show that electrophilic substitution on unsubstituted benzofuran preferentially occurs at the C-2 position. stackexchange.comechemi.com This preference is attributed to the formation of a more stable cationic intermediate (a sigma complex) where the positive charge is stabilized by the adjacent oxygen atom and the fused benzene ring. stackexchange.com
Attack at the C-3 position is less favored because the resulting intermediate receives less stabilization from the benzene ring. stackexchange.com However, if the C-2 position is blocked, substitution can occur at C-3.
On the benzene portion of the ring, the positions are activated by the furan oxygen. The most electron-rich positions, and therefore the most susceptible to electrophilic attack after C-2, are C-4 and C-7. The regioselectivity is a result of the electronic distribution within the molecule, where these positions have a higher electron density compared to C-5 and C-6. pixel-online.net
| Position | Relative Reactivity toward Electrophiles | Reason for Selectivity |
|---|---|---|
| C-2 | Most reactive | Formation of the most stable cationic intermediate, stabilized by the adjacent oxygen and the benzene ring. stackexchange.comechemi.com |
| C-3 | Less reactive than C-2 | Cationic intermediate is less stable. stackexchange.com Becomes the site of reaction if C-2 is substituted. |
| C-4 & C-7 | Moderately reactive | Activated by the electron-donating effect of the furan ring oxygen. pixel-online.net |
| C-5 & C-6 | Least reactive | Lower electron density compared to other positions. |
The presence of both an activating and a deactivating group on the benzofuran ring system of methyl 5-aminobenzofuran-2-carboxylate significantly influences its reactivity in electrophilic aromatic substitution.
5-Amino Group: The amino group (-NH₂) at the C-5 position is a powerful activating group due to its ability to donate its lone pair of electrons into the benzene ring through resonance. youtube.com This increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. As an ortho-, para-director, the 5-amino group strongly activates the C-4 and C-6 positions. youtube.com
2-Carboxylate Group: The methyl carboxylate group (-COOCH₃) at the C-2 position is a deactivating group. It withdraws electron density from the furan ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. nih.gov Since this group already occupies the most reactive C-2 position, it directs incoming electrophiles away from the furan ring and influences substitution on the benzene ring.
C-H Functionalization Strategies (e.g., direct arylation)
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. chimia.ch For benzofuran analogs, palladium-catalyzed direct arylation is a particularly effective strategy for forming new carbon-carbon bonds. nih.govfigshare.com
In derivatives of this compound, the C-2 position is occupied. This makes the C-3 position a prime target for C-H functionalization. Research has shown that palladium catalysts can efficiently install a wide range of aryl and heteroaryl substituents at the C-3 position of the benzofuran core. nih.govchemrxiv.org The reaction typically involves coupling the benzofuran substrate with an aryl halide (e.g., aryl iodide or bromide) in the presence of a palladium catalyst and a suitable base. figshare.comnih.gov
In some cases, a directing group is used to achieve high regioselectivity. For instance, an 8-aminoquinoline (8-AQ) amide installed at the C-2 carboxylate position can direct palladium-catalyzed C-H arylation specifically to the C-3 position. chemrxiv.orgnih.gov This strategy allows for the modular synthesis of complex C-3 substituted benzofuran-2-carboxamide derivatives. nih.gov
| Reaction Type | Typical Reagents | Position Functionalized | Key Features |
|---|---|---|---|
| Direct C-H Arylation | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)₂), Base | C-3 | Forms C-C bonds directly, avoids pre-functionalization, high atom economy. chimia.chnih.gov |
| Directed C-H Arylation | Aryl Halide, Pd Catalyst, Directing Group (e.g., 8-AQ) | C-3 | Provides excellent regiocontrol for substitution adjacent to the directing group. chemrxiv.orgnih.gov |
Nucleophilic Reactions and Annulations
While the benzofuran ring is generally electron-rich, the presence of the electron-withdrawing carboxylate group at C-2 in this compound analogs makes the ring system susceptible to certain nucleophilic reactions.
Palladium-catalyzed Tsuji-Trost type reactions have been reported for benzofuran-2-ylmethyl acetates, where various soft nucleophiles (N, S, O, and C-based) can displace the acetate group. unicatt.it This demonstrates that the C-2 methyl position can be functionalized via nucleophilic substitution. The reaction proceeds through a π-allyl-like intermediate, with the nucleophile selectively attacking the benzylic-like position. unicatt.it
Annulation reactions, which involve the formation of a new ring, are also important transformations for benzofuran derivatives. For example, cascade annulations involving arynes have been used to synthesize 2-aroyl benzofurans. organic-chemistry.org This process involves the trapping of an ortho-quinone methide intermediate with a sulfur ylide, demonstrating the versatility of benzofuran precursors in constructing more complex fused systems. organic-chemistry.org Scandium-triflate-catalyzed [4+1] cycloadditions between ortho-quinone methides and isocyanides also provide a route to amino-substituted benzofurans through a process involving nucleophilic addition and cyclization. nih.gov
Ring-Opening and Rearrangement Reactions
The fused ring system of benzofuran, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, providing access to highly functionalized phenolic derivatives.
Ring-Opening Reactions: Transition metal catalysis, particularly with nickel, has been effectively used for the selective cleavage of the C-O bond within the furan ring of benzofuran. researchgate.netacs.org These reactions can proceed via mechanisms like Ni-H insertion followed by β-O elimination, transforming the benzofuran into ortho-functionalized phenols, such as 2-vinylphenols. acs.org This strategy offers a powerful way to convert the stable benzofuran scaffold into different structural motifs.
Sigmatropic Rearrangements: The nih.govnih.gov-sigmatropic rearrangement is a key reaction in both the synthesis and transformation of benzofuran derivatives. researchgate.netorganic-chemistry.org For instance, a Claisen rearrangement of an o-allyloxyethynylbenzene can be followed by an annulation step to form 7-allylated benzofuran derivatives. researchgate.net Another strategy involves triggering a nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines to synthesize dihydrobenzofurans and benzofurans under mild conditions. organic-chemistry.org These concerted, pericyclic reactions allow for precise and stereocontrolled transformations.
Dearomative Transformations: While less common, dearomative transformations can convert the aromatic benzofuran ring into a non-aromatic system, enabling the synthesis of complex three-dimensional structures. Such reactions often require overcoming the inherent stability of the aromatic system and are an area of ongoing research.
Computational and Theoretical Investigations of Methyl 5 Aminobenzofuran 2 Carboxylate
Electronic Structure Analysis and Frontier Molecular Orbitals
The electronic characteristics of a molecule are fundamental to understanding its reactivity and spectroscopic properties. For Methyl 5-aminobenzofuran-2-carboxylate, the electronic structure is primarily defined by the distribution of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region of the molecule most willing to donate electrons in a reaction, making it the site for electrophilic attack. Conversely, the LUMO is the region most capable of accepting electrons, indicating the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
In molecules analogous to this compound, such as methyl-3-aminothiophene-2-carboxylate, computational studies reveal specific distributions for these orbitals. mdpi.com For this compound, the HOMO is expected to be predominantly localized on the electron-rich benzofuran (B130515) ring system and the amino group at the C5 position, reflecting the electron-donating nature of the nitrogen lone pair. The LUMO, in contrast, would likely be centered on the electron-withdrawing methyl carboxylate group at the C2 position and the furan (B31954) ring.
The calculated energies of these orbitals provide quantitative insight. While specific values for this exact molecule require dedicated computation, data from similar aromatic esters and amines can provide a reasonable estimate.
Table 1: Representative Frontier Molecular Orbital (FMO) Data
| Molecular Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -5.5 to -6.5 | Amino Group and Benzene (B151609) Ring |
| LUMO | -1.0 to -2.0 | Carboxylate Group and Furan Ring |
| HOMO-LUMO Gap | 4.0 to 5.0 | Entire Molecule |
| Note: These values are illustrative, based on computational studies of structurally similar compounds. |
This distribution and energy gap are central to predicting how the molecule will interact with other reagents.
Substituent Effects on Molecular Reactivity and Stability
The reactivity and stability of the benzofuran core are significantly modulated by the attached amino (-NH₂) and methyl carboxylate (-COOCH₃) groups. These substituent effects can be analyzed through several computational metrics.
Aromaticity and Bond Order Uniformity : The benzofuran system is inherently aromatic. The amino group at the C5 position, being an electron-donating group through resonance, tends to increase the electron density of the benzene portion of the ring system. The methyl carboxylate group at C2 is electron-withdrawing, decreasing electron density in the furan ring. These opposing effects can influence the bond order uniformity of the rings. Computational analysis would likely show a delocalization of electrons across the fused system, with some variation in bond lengths compared to unsubstituted benzofuran, reflecting a balance between the donating and withdrawing characteristics of the substituents.
Local Ionization Energy : The average local ionization energy (I(r)) is a concept used to identify the regions from which an electron is most easily removed. niscpr.res.in For this compound, the lowest values of I(r) would be expected over the nitrogen atom of the amino group and the π-system of the benzene ring, as these are the most electron-rich and nucleophilic sites. niscpr.res.inphyschemres.org These are the areas most susceptible to interaction with electrophiles. niscpr.res.in
Electrostatic Potential (ESP) Energy Surfaces : The ESP map is a visual representation of the charge distribution in a molecule. researchgate.net For this compound, the ESP surface would show negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the carboxylate group and the nitrogen of the amino group, indicating these are electron-rich regions and potential hydrogen bond acceptors. mdpi.comresearchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms of the amino group, marking them as electron-deficient and potential hydrogen bond donors. researchgate.net This visualization confirms the sites for electrophilic and nucleophilic attack and highlights regions important for intermolecular interactions. researchgate.net
Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry is instrumental in mapping out potential synthetic routes and understanding reaction mechanisms by calculating the energies of reactants, products, and the transition states that connect them. A plausible synthetic pathway for the core structure of this compound involves the Perkin rearrangement of a substituted coumarin (B35378). nih.gov
This reaction typically involves the base-catalyzed ring fission of a 3-halocoumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran-2-carboxylic acid. nih.gov Theoretical calculations can model this multi-step process:
Reactant Geometry Optimization : The initial structure of the substituted coumarin precursor is geometrically optimized to find its lowest energy conformation.
Transition State Search : For each step, such as the initial ring opening and the subsequent cyclization, a transition state search is performed. This identifies the highest energy point along the reaction coordinate, the geometry of which reveals the specific arrangement of atoms during the bond-breaking and bond-forming events.
Product Geometry Optimization : The structure of the resulting benzofuran product is optimized.
By comparing the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. For the Perkin rearrangement, the cyclization step, involving intramolecular nucleophilic attack, is often proposed as a key stage whose transition state geometry could be computationally characterized. nih.gov
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the way molecules pack in the solid state are governed by conformational preferences and intermolecular forces.
Intermolecular Interactions : In the solid state, molecules of this compound would interact through a network of non-covalent forces. The most significant of these would be hydrogen bonds. The amino group (-NH₂) provides two hydrogen bond donors, while the carbonyl oxygen and the ester oxygen of the carboxylate group act as hydrogen bond acceptors. mdpi.com This allows for the formation of robust N-H···O hydrogen bonds, which would likely play a dominant role in the crystal packing. Furthermore, π–π stacking interactions between the planar benzofuran ring systems of adjacent molecules could contribute to the stability of the crystal lattice. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, confirming the importance of specific hydrogen bonds and other weak interactions in the solid-state architecture. mdpi.comuky.edu
Table 2: Predicted Intermolecular Interactions and Bond Parameters
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (amino) | O=C (carboxylate) | 2.8 - 3.2 |
| Hydrogen Bond | N-H (amino) | O-CH₃ (carboxylate) | 2.9 - 3.3 |
| π–π Stacking | Benzofuran Ring | Benzofuran Ring | 3.3 - 3.8 |
| Note: These parameters are illustrative and based on typical values observed in crystal structures of similar organic molecules. |
Advanced Spectroscopic and Structural Characterization of Methyl 5 Aminobenzofuran 2 Carboxylate Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of methyl 5-aminobenzofuran-2-carboxylate derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of a benzofuran (B130515) derivative, aromatic protons typically appear in the downfield region, with their specific chemical shifts and coupling patterns revealing the substitution pattern on the benzene (B151609) ring. For instance, in a study of various benzofuran derivatives, aromatic protons were observed in the range of δ 6.81–8.10 ppm. semanticscholar.org The protons on the furan (B31954) ring also exhibit characteristic signals.
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbonyl carbon of the ester group, the carbons of the benzofuran core, and any substituent carbons are all diagnostic. For example, the carbonyl carbon in similar benzofuran structures has been reported to resonate around δ 154.8–195.0 ppm. semanticscholar.org
The analysis of NMR spectra for a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, demonstrated that the spatial arrangement in the solid state was likely the most stable in solution as well. unimi.it This was inferred from the coupling observed between a furan proton and a fluorine atom on the phenyl ring. unimi.it
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzofuran Derivatives
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 8.1 semanticscholar.org | 109 - 161 semanticscholar.org |
| Furan-H | ~7.0 - 7.5 | ~110 - 155 |
| -OCH₃ | ~3.8 | ~56 |
| C=O (Ester) | - | ~155 - 165 |
Note: The exact chemical shifts are highly dependent on the specific substitution pattern of the derivative.
Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular mass of this compound derivatives and to deduce their structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule.
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For instance, the hydrochloride salt of this compound has a molecular weight of 227.64 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for benzofuran derivatives can include the loss of the ester group, cleavage of the furan ring, and fragmentation of substituents on the benzene ring. For example, in the mass spectra of some 2-substituted quinoline-4-carboxylic acids, a related class of compounds, the main fragmentation pathways involved the elimination of the carboxyl group. chempap.org
Table 2: High-Resolution Mass Spectrometry Data for a Benzofuran Derivative
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 418.1261 | 418.1252 semanticscholar.org |
| [M+Na]⁺ | 422.0766 | 422.0765 semanticscholar.org |
This table showcases the high accuracy of HRMS in confirming the molecular formula of synthesized compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine (N-H), ester (C=O and C-O), and aromatic (C=C and C-H) functionalities. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is a strong, sharp band usually found around 1700-1730 cm⁻¹. The C-O stretching of the ester will also be present. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching appears above 3000 cm⁻¹.
In a study on 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid, FT-IR spectroscopy was used alongside other techniques to characterize the synthesized compound. researchgate.net Similarly, the characterization of other heterocyclic compounds, like 2-amino-5-methylpyridine (B29535) complexes, relies on comparing the IR spectra of the ligand and the final complex to identify shifts in vibrational bands upon coordination. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 (two bands) |
| Ester (C=O) | Stretching | 1700 - 1730 |
| Ester (C-O) | Stretching | 1000 - 1300 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Aromatic (C-H) | Stretching | > 3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While a specific crystal structure for this compound was not found in the provided search results, the utility of this technique is well-documented for related benzofuran and heterocyclic compounds. For example, the crystal structure of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid was determined by single crystal X-ray diffraction, revealing a two-dimensional supramolecular architecture stabilized by O-H⋯O and C-H⋯O intermolecular interactions. researchgate.net Similarly, the crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate was determined, showing that the crystal is stabilized by N−H···N and N−H···O hydrogen bonds, as well as C−H···π interactions. researchgate.net The analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate by single-crystal X-ray diffraction revealed the prevalence of stacking interactions. unimi.it These examples highlight how X-ray crystallography provides invaluable insights into the solid-state packing and non-covalent interactions that influence the physical properties of these compounds.
Application of Advanced Spectroscopic Techniques for Mechanistic Intermediate Characterization
Advanced spectroscopic techniques are crucial for detecting and characterizing transient intermediates that are formed during chemical reactions. This information is vital for understanding reaction mechanisms.
In the synthesis of benzofuran derivatives, various reactive intermediates can be proposed. For instance, in a palladium-mediated synthesis, an intermediate was proposed to undergo subsequent hydrolysis and aldol (B89426) condensation to yield the final benzofuran derivative. acs.org Another proposed mechanism for benzofuran synthesis involves an iminium ion formation followed by an attack of a copper acetylide. acs.org
Spectroscopic methods can be employed to gain evidence for these proposed intermediates. For example, in a study of the reaction of para-substituted benzylamines with bovine serum amine oxidase, anaerobic, rapid-scanning stopped-flow spectroscopy was used to observe UV-visible absorbance changes, allowing for the detection of enzyme-substrate Schiff base complexes and quinonoid species as reaction intermediates. nih.gov While direct spectroscopic observation of intermediates in the synthesis of this compound is not detailed in the provided search results, these examples demonstrate the potential of advanced spectroscopic methods to elucidate complex reaction pathways.
Applications in Advanced Chemical Synthesis and Materials Science
Methyl 5-aminobenzofuran-2-carboxylate as a Versatile Synthetic Building Block
As a stable yet reactive compound, this compound is a valued building block in organic synthesis. Its derivatives are precursors to a wide array of functional molecules. While many documented syntheses utilize the corresponding ethyl ester, Ethyl 5-aminobenzofuran-2-carboxylate, the chemical principles and reactivity are directly comparable and applicable to the methyl ester. tcichemicals.combldpharm.compharmaffiliates.comsigmaaldrich.com
The benzofuran (B130515) core is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting point for constructing more elaborate heterocyclic systems. researchgate.netnih.gov The amino group can be readily transformed into other functional groups or used as a nucleophile to build new rings. For instance, derivatives of aminobenzofuran carboxylate are employed as intermediates in the preparation of indolebutylpiperazines, which are investigated for their dual activity as 5-HT1A receptor agonists and serotonin (B10506) reuptake inhibitors. google.com
Furthermore, the molecule is a key component in the synthesis of novel hybrid heterocyclic systems. Through "click chemistry," for example, benzofuran-triazole hybrids with potential antifungal activities have been designed and synthesized, highlighting the modularity of this building block. researchgate.net The ability to participate in multi-step, one-pot reactions allows for the efficient construction of diverse molecular libraries from this versatile precursor. nih.gov
The benzofuran skeleton is a ubiquitous motif found in a vast number of naturally occurring compounds with significant biological activities. researchgate.net Furocoumarins, such as psoralen, are a prominent class of natural products formed by the fusion of a furan (B31954) ring with a coumarin (B35378). nih.gov These compounds are known for their photosensitizing properties.
The benzofuran scaffold is known to be a component of various biologically active molecules, and this activity extends to the agricultural sector. Compounds containing the benzofuran ring have been investigated for potential use as herbicides, fungicides, and insecticides. The inherent reactivity of this compound allows for its modification to produce a range of derivatives. These derivatives can be screened for agrochemical activity, making the parent compound a valuable intermediate in the discovery pipeline for new crop protection agents. Although less documented than its pharmaceutical applications, its role as a precursor to biologically active compounds suggests a strong potential in this field.
The structure of this compound, containing a primary aromatic amine, makes it a suitable precursor for the synthesis of azo dyes. nih.gov The synthesis involves a two-step process: diazotization followed by a coupling reaction. unb.cayoutube.com First, the amine group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form a reactive diazonium salt. youtube.com This diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine, to form a highly conjugated azo compound (–N=N–), which is characteristically colored. unb.cajbiochemtech.com
The final color of the dye can be tuned by carefully selecting the coupling partner, allowing for a range of hues from yellow to red and beyond. jbiochemtech.com The benzofuran moiety can enhance the thermal and photostability of the resulting dye, making these specialized pigments potentially useful in textiles, plastics, and other advanced materials. researchgate.net
Integration into Advanced Materials and Polymer Science
The bifunctional nature of this compound makes it an attractive monomer for step-growth polymerization. The presence of both an amine and an ester (which can be hydrolyzed to a carboxylic acid) on a rigid aromatic backbone allows for its incorporation into various high-performance polymers.
This compound can be used to synthesize several classes of polymers, lending them enhanced thermal stability and specific functionalities due to the benzofuran unit.
Polyamides: As an A-B type monomer (where 'A' is the amine and 'B' is the carboxylate), it can undergo self-condensation to form a polyamide, although this typically requires harsh conditions. More commonly, it is used in A-A + B-B polycondensation reactions. For example, after hydrolysis of the ester to a carboxylic acid, the resulting 5-aminobenzofuran-2-carboxylic acid can be polymerized with a diamine to form a polyamide. Alternatively, the parent molecule can react with diacyl chlorides, where the amine groups form amide linkages. researchgate.netyoutube.com
Polyesters: This monomer can be incorporated into polyesters, which are synthesized through the condensation of diols and diacids. youtube.com For instance, the aminobenzofuran building block can be chemically converted into a diol or a dicarboxylic acid derivative, which is then polymerized with a suitable co-monomer. The rigid benzofuran unit in the polymer backbone can increase the glass transition temperature and improve the mechanical properties of the resulting polyester. rsc.org
Polybenzimidazoles (PBIs): PBIs are a class of heterocyclic polymers renowned for their exceptional thermal and chemical stability. benicewiczgroup.com They are typically synthesized by the condensation of aromatic tetraamines with aromatic dicarboxylic acids or their derivatives. researchgate.net this compound can be chemically transformed into a dicarboxylic acid or a tetraamine (B13775644) monomer. Incorporating the benzofuran structure into the PBI backbone is a strategy for developing novel polymers with tailored properties for demanding applications, such as fire-retardant fabrics and high-temperature fuel cell membranes. researchgate.netrsc.orggoogle.com
Functional Components in Coatings and Resins
The molecular structure of this compound, and closely related aminobenzofuran derivatives, makes it a valuable component in the formulation of high-performance coatings and resins. The presence of a reactive primary amine and a methyl ester group allows it to be incorporated into various polymer backbones through condensation polymerization.
Benzofuran derivatives are generally harnessed in the preparation of polymers such as polyamides, polyarylates, polybenzimidazoles, and polyesters nih.gov. The ethyl ester analog, Ethyl 5-aminobenzofuran-2-carboxylate, is specifically noted for its use in formulating advanced materials, including polymers and coatings, where it contributes to enhanced durability and performance acs.org. The reactivity of the amino group is particularly useful in curing epoxy resins. Furan-based amines can act as hardeners, reacting with epoxy groups to form a cross-linked network uoa.gr. This covalent incorporation of the benzofuran moiety into the resin matrix can improve the final properties of the material. For instance, incorporating furan groups into benzoxazine (B1645224) resins has been shown to increase crosslink density, which in turn enhances thermal properties nih.gov.
Furthermore, the benzofuran nucleus is a known synthon for various dyes nih.gov. This suggests that polymers functionalized with this compound could be designed to have inherent color or to interact with other chromophores, a desirable characteristic for certain specialized coatings. The bifunctionality of the molecule allows it to act as a monomer, building block, or a functional additive, providing a versatile tool for chemists to design new materials with specific activities and enhanced properties acs.org.
Influence on Mechanical Properties and Thermal Stability of Polymeric Systems
The incorporation of the rigid benzofuran structure into polymer chains has a pronounced effect on the mechanical and thermal properties of the resulting materials. The inherent stiffness of the fused ring system contributes to higher glass transition temperatures (Tg) and improved thermal stability.
Polymers derived from benzofuran monomers are noted for their rigidity and high thermal performance. For example, poly(benzofuran) [poly(BzF)] itself is a rigid polymer with a high glass transition temperature (Tg) reported to be between 184–189 °C acs.org. This high Tg is indicative of restricted chain mobility, a direct consequence of the inflexible benzofuran units in the polymer backbone.
When benzofuran derivatives are used to create more complex polymers, this high thermal stability is often imparted to the new material. Studies on various polymer families have demonstrated this effect:
Polyimides derived from benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride showed high glass transition temperatures (Tg > 296 °C) and high degradation temperatures (5% weight loss, T5 > 455 °C) nih.gov.
Poly(benzimidazole-amide)s incorporating benzofuran structures exhibited Tg values in the range of 291–334 °C and 10% weight loss temperatures between 466–540 °C nih.gov.
A novel methacrylate (B99206) polymer with a pendant benzofuran group, poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) [poly(BOEMA)], was found to have a Tg of 137 °C and high decomposition activation energies, indicating significant thermal stability nih.gov.
Benzoxazine-based thermosets containing furan groups show excellent thermal stability, with a 10% weight loss temperature (Td10) of 425 °C nih.gov.
This enhancement in thermal properties is critical for applications in aerospace and electronics, where materials are exposed to extreme temperatures nih.gov. The cross-linking capability of furan-containing monomers can further bolster the thermal and mechanical stability of the polymer network researchgate.net. The data below summarizes the thermal properties of various polymers containing the benzofuran moiety, illustrating the positive influence of this structural unit.
Table 1: Thermal Properties of Various Benzofuran-Containing Polymers
| Polymer Type | Monomer/Structural Unit | Property | Value | Reference |
| Poly(benzofuran) | Benzofuran | Glass Transition Temp. (Tg) | 184-189 °C | acs.org |
| Polyimide | Benzofuro[2,3-b]benzofuran dianhydride | Glass Transition Temp. (Tg) | > 296 °C | nih.gov |
| Polyimide | Benzofuro[2,3-b]benzofuran dianhydride | 5% Weight Loss Temp. (T5) | > 455 °C | nih.gov |
| Poly(benzimidazole-amide) | Benzofuran-containing diamine | Glass Transition Temp. (Tg) | 291-334 °C | nih.gov |
| Poly(benzimidazole-amide) | Benzofuran-containing diamine | 10% Weight Loss Temp. (T10) | 466-540 °C | nih.gov |
| Polymethacrylate | 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate | Glass Transition Temp. (Tg) | 137 °C | nih.gov |
| Polymethacrylate | 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate | Activation Energy (Ea) | 180-188 kJ/mol | nih.gov |
| Benzoxazine Thermoset | Benzoxazine with furan groups | 10% Weight Loss Temp. (Td10) | 425 °C | nih.gov |
Design of Optically Active Polymer Architectures from Benzofuran Derivatives
The design of optically active polymers is a sophisticated area of materials science, and benzofuran derivatives play a key role in this field. Benzofuran (BzF) is a prochiral monomer, meaning it is not chiral itself but can be polymerized to form a chiral, optically active polymer nih.govacs.org. This is unlike common vinyl monomers and opens up possibilities for creating polymers with highly controlled stereochemistry and unique functions nih.gov.
The synthesis of optically active poly(benzofuran) has been achieved through asymmetric cationic polymerization. This process uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in combination with a chiral additive to guide the polymerization, resulting in a polymer with a specific main-chain chirality nih.govacs.org.
A significant breakthrough in this area involves the use of chiral β-amino acid derivatives as co-catalysts. Research has shown that both the chirality and the structure of the β-amino acid have a dramatic impact on the optical activity of the resulting poly(benzofuran) nih.gov. Key findings include:
The polymerization of benzofuran in the presence of AlCl₃ and a chiral β-amino acid, like (S)-β-phenylalanine, yields an optically active polymer nih.gov.
The enantiomer of the amino acid, (R)-β-phenylalanine, produces a polymer with the opposite optical rotation, confirming that the chirality is dictated by the additive nih.gov.
Modifying the β-amino acid, for instance by adding a bulky substituent to the amino group (N-substitution), can significantly increase the specific optical rotation of the polymer. An N-pivaloyl group on (S)-β-phenylalanine derivative resulted in a specific optical rotation of +93.4, a substantial increase compared to the unsubstituted version nih.govacs.org. This indicates that the steric bulk around the nitrogen atom enhances the enantioselectivity during the polymerization process nih.govacs.org.
The carboxylic acid group on the β-amino acid is essential for inducing the asymmetry, as esterifying this group results in a polymer with almost no optical activity nih.gov.
This methodology allows for the precise control of the polymer's stereostructure, leading to the formation of threo-diisotactic poly(benzofuran), which is the source of the observed optical activity nih.govnih.gov. The ability to control both molecular weight and optical activity simultaneously represents a powerful tool for designing advanced polymer architectures for applications in chiral recognition, separation, and optics nih.gov.
Table 2: Effect of Chiral Additives on the Asymmetric Cationic Polymerization of Benzofuran
| Chiral Additive (S-enantiomers) | Substituent on Amino Group | Resulting Polymer Specific Optical Rotation [α]D²⁵ | Reference |
| β-Phenylalanine | None | +8.6 | nih.gov |
| β-Phenylalanine Derivative | t-Boc | +52.7 | nih.gov |
| β-Phenylalanine Derivative | Acetyl | +64.5 | nih.gov |
| β-Phenylalanine Derivative | Benzoyl | +82.9 | nih.gov |
| β-Phenylalanine Derivative | Pivaloyl | +93.4 | nih.govacs.org |
| β-Phenylalanine Methyl Ester | Pivaloyl (on Amino Group) | ~0 | nih.gov |
Q & A
Basic: What are the most reliable synthetic routes for preparing Methyl 5-aminobenzofuran-2-carboxylate, and how can purity be ensured?
Answer:
A common method involves reducing the nitro group of Methyl 5-nitrobenzofuran-2-carboxylate using catalytic hydrogenation or sodium dithionite under controlled conditions. This route yields the amine derivative with high efficiency (75–85% yield) . Key steps include:
- Nitro Reduction : Use Pd/C or Raney Ni catalysts in ethanol or THF at 25–50°C.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
- Characterization : Confirm purity via melting point analysis (literature: ~64°C for analogous ethyl esters) , HPLC (C18 column, methanol/water mobile phase), and NMR (δ 6.8–7.2 ppm for aromatic protons) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (6.5–7.3 ppm), methyl ester (δ 3.8–4.0 ppm), and NH₂ (δ 5.2–5.5 ppm, broad singlet).
- ¹³C NMR : Carbonyl (C=O at ~165 ppm), aromatic carbons (110–150 ppm), and methoxy groups (50–55 ppm) .
- IR Spectroscopy : N-H stretch (~3400 cm⁻¹), C=O ester (1720–1740 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time varies with mobile phase (e.g., 8–10 min for 70:30 methanol/water) .
Advanced: How can conflicting solubility or stability data for this compound be resolved experimentally?
Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) or stability (e.g., decomposition under light/heat) require systematic validation:
- Solubility Testing : Perform saturation studies in DMSO, ethanol, and water at 25°C, followed by gravimetric analysis or UV-Vis quantification .
- Stability Profiling :
- Thermal Stability : TGA/DSC to identify decomposition temperatures.
- Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC .
- Reproducibility : Cross-validate findings using independent synthetic batches and multiple analytical methods .
Advanced: What strategies optimize the synthesis of Schiff base ligands from this compound for metal complexation?
Answer:
To enhance ligand yield and metal-binding efficiency:
- Reaction Conditions : Use equimolar aldehyde/amine ratios in refluxing ethanol (4–6 hrs) under inert atmosphere (N₂/Ar) .
- Catalysis : Add acetic acid (1–2 drops) to accelerate imine formation.
- Metal Complexation : Screen transition metals (e.g., Cu²⁺, Zn²⁺) in methanol/water mixtures at 60°C; characterize complexes via ESI-MS and magnetic susceptibility .
- Yield Optimization : Adjust pH (6–7) and stoichiometry to minimize side products (e.g., hydrolysis of ester groups) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., electrophilic carbons adjacent to the amine) .
- Transition State Analysis : Simulate SNAr (nucleophilic aromatic substitution) pathways with explicit solvent models (e.g., PCM for ethanol) to predict activation energies .
- Validation : Compare computed reaction barriers (ΔG‡) with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Basic: What safety and regulatory considerations apply when handling this compound?
Answer:
- Toxicity : Limited data; assume potential irritancy (wear gloves, goggles) and avoid inhalation .
- Disposal : Incinerate in EPA-approved facilities; do not release into waterways due to unknown ecotoxicity .
- Regulatory Compliance : Classified as a research chemical (not TSCA-listed); documentation must specify "for R&D use only" per 40 CFR 720.36 .
Advanced: What mechanistic insights explain the antimicrobial activity of this compound-derived metal complexes?
Answer:
- Mode of Action : Cu(II) and Zn(II) complexes disrupt microbial membranes via lipid peroxidation (confirmed by MDA assay) and DNA intercalation (gel electrophoresis) .
- Structure-Activity Relationships : Electron-withdrawing substituents on the benzofuran ring enhance activity (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for parent ligand) .
- Validation : Compare zone-of-inhibition assays (Kirby-Bauer) with cytotoxicity studies (e.g., MTT on mammalian cells) to assess selectivity .
Basic: How can researchers address gaps in the ecological toxicity data for this compound?
Answer:
- Acute Toxicity Testing : Perform OECD Guideline 202 (Daphnia magna immobilization test) and Guideline 201 (algae growth inhibition) .
- Bioaccumulation Potential : Estimate log Kow via shake-flask method; values >3 indicate high bioaccumulation risk .
- Mitigation : Design derivatives with lower log Kow (e.g., hydroxylation) to reduce environmental persistence .
Advanced: What role does this compound play in synthesizing heterocyclic drug candidates?
Answer:
- Scaffold Functionalization : Introduce sulfonamide or triazole moieties via click chemistry (CuAAC) or nucleophilic substitution .
- Case Study : Ethyl 5-aminobenzofuran-2-carboxylate is a key intermediate in vilazodone (antidepressant) synthesis, where the amine group facilitates coupling with piperazine derivatives .
- Yield Challenges : Optimize protecting groups (e.g., Boc for amines) during multi-step syntheses to prevent side reactions .
Advanced: How do solvent polarity and temperature affect the regioselectivity of this compound in electrophilic reactions?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic attack at the 5-position due to stabilization of transition states .
- Temperature Control : Lower temperatures (–20°C) reduce kinetic competition between 5- and 7-position substitutions (e.g., bromination) .
- Case Study : Nitration in HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives exclusively (90% regioselectivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
